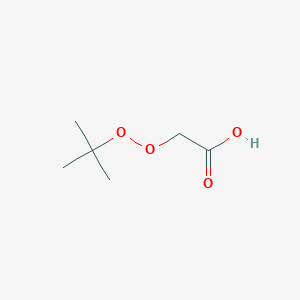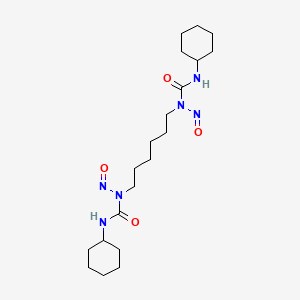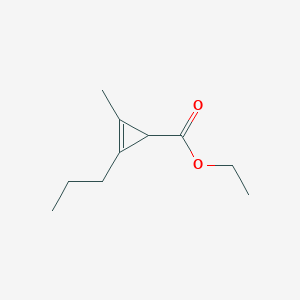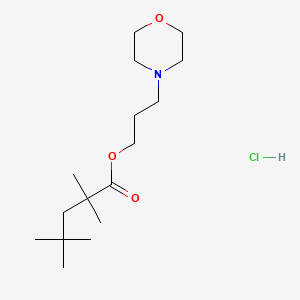
(tert-Butylperoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (tert-Butylperoxy)acetic acid can be synthesized through the acylation of tert-butyl hydroperoxide with acetic anhydride or acetyl chloride. The reaction typically requires a base, such as pyridine, to neutralize the hydrogen chloride formed during the process . Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the reaction of tert-butyl hydroperoxide with acetic acid or its derivatives in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an oxidizing agent and radical initiator .
Análisis De Reacciones Químicas
Types of Reactions: (tert-Butylperoxy)acetic acid primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as a radical initiator .
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include tert-butyl hydroperoxide and acetic anhydride.
Radical Polymerization: The compound is used in the polymerization of ethylene, vinyl chloride, and other monomers.
Major Products Formed:
Oxidation Reactions: The major products include tert-butyl alcohol, acetic acid, and various oxidized organic compounds.
Radical Polymerization: The major products are polymers such as polyethylene and polyvinyl chloride.
Aplicaciones Científicas De Investigación
(tert-Butylperoxy)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (tert-Butylperoxy)acetic acid involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved include the activation of monomers in polymerization and the oxidation of organic compounds .
Comparación Con Compuestos Similares
tert-Butyl peroxybenzoate: Similar in structure but contains a benzoyl group instead of an acetyl group.
Peracetic acid: Another organic peroxide with strong oxidizing properties, commonly used as a disinfectant and sterilant.
Di-tert-butyl peroxide: A stable peroxide used as a radical initiator in various chemical reactions.
Uniqueness: (tert-Butylperoxy)acetic acid is unique due to its specific combination of tert-butyl and acetyl groups, which confer distinct reactivity and stability. Its ability to act as both an oxidizing agent and a radical initiator makes it versatile in various chemical processes .
Propiedades
Número CAS |
34511-06-3 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-tert-butylperoxyacetic acid |
InChI |
InChI=1S/C6H12O4/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8) |
Clave InChI |
HDJFYCBNCRSUJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)




![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)

![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

